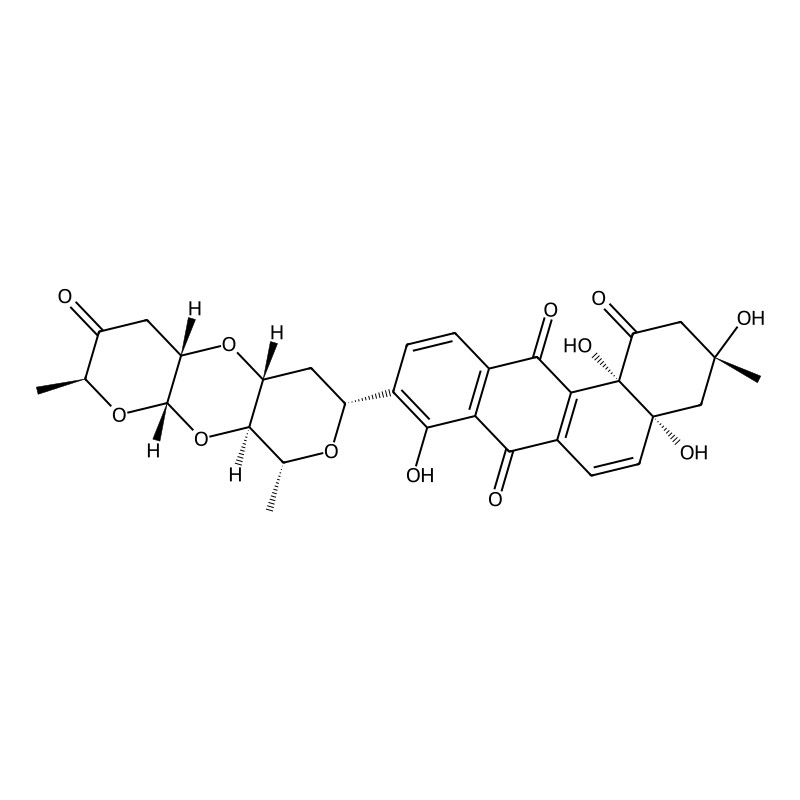

Saquayamycin B1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibacterial Activity

Saquayamycin B1 belongs to the angucycline class of antibiotics, which are known for their ability to inhibit bacterial growth. Research suggests it is effective against various bacterial strains [].

Antitumor Potential

Studies have shown that Saquayamycin B1 can suppress the proliferation, invasion, and migration of human colorectal cancer cells []. This effect is believed to be mediated by its ability to inhibit the PI3K/AKT signaling pathway, which plays a crucial role in cancer cell growth and survival [].

Other Potential Applications

Saquayamycin B1 has also been shown to inhibit farnesyl-protein transferase (FPTase) and nitric oxide synthase (NOS) enzymes. These findings suggest its potential role in research related to protein farnesylation and nitric oxide signaling pathways. However, more research is needed to explore these possibilities.

Saquayamycin B1 is a member of the angucycline family, which are polyketide-derived compounds primarily produced by actinomycetes, particularly from the genus Streptomyces. This compound exhibits a complex structure characterized by a benzanthracene core, which is typical of angucyclines. Saquayamycin B1 has garnered attention due to its significant biological activities, particularly its cytotoxic effects against various cancer cell lines, including human colorectal cancer cells. The compound has been shown to inhibit cellular proliferation, invasion, and migration through specific signaling pathways, notably the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway .

Saquayamycin B1 exhibits potent biological activity, particularly as an anti-cancer agent. It has demonstrated strong cytotoxicity in various human cancer cell lines, including colorectal cancer cells (SW480 and SW620), with reported IC50 values ranging from 0.18 to 0.84 µM . The compound induces apoptosis through mechanisms such as downregulation of epithelial-mesenchymal transition markers (N-cadherin and vimentin) and upregulation of E-cadherin, effectively inhibiting metastatic potential . Furthermore, it has shown efficacy against hepatoma carcinoma cell lines, indicating a broad spectrum of anti-tumor activity .

Saquayamycin B1 has potential applications in cancer therapy due to its ability to selectively target malignant cells while sparing normal cells. Its role in inhibiting the PI3K/AKT pathway makes it a candidate for further development as an anti-cancer drug. Additionally, research into its mechanisms of action may provide insights into novel therapeutic strategies for treating resistant forms of cancer .

Interaction studies have highlighted Saquayamycin B1's ability to bind specifically to PI3Kα, which is crucial for its inhibitory effects on the PI3K/AKT signaling pathway. Molecular docking analyses have shown that Saquayamycin B1 achieves optimal binding through hydrogen-bonding and hydrophobic interactions with key amino acid residues in the PI3Kα domain . These interactions are fundamental to understanding how Saquayamycin B1 can be utilized in targeted therapies.

Saquayamycin B1 shares structural similarities with other angucyclines but is unique in its specific biological activity and mechanism of action. Here are some similar compounds:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Landomycin N | Streptomyces | Antitumor activity | Contains a different sugar moiety |

| Moromycin B | Streptomyces | Cytotoxic against various cancer cell lines | Different substitution patterns |

| Saquayamycin G | Streptomyces | Similar cytotoxicity | Variations in hydroxyl groups |

Saquayamycin B1 stands out due to its potent action against colorectal cancer cells and its specific interaction with the PI3K/AKT pathway, which is less pronounced in some other angucyclines .

Saquayamycin B1 possesses a molecular formula of C31H32O12, representing a complex glycosylated angucycline antibiotic with a highly oxygenated tetracyclic core structure [1] [2] [3]. The molecular weight of this compound has been consistently reported as 596.58 daltons in multiple authoritative sources, with some variations citing 596.6 daltons due to rounding conventions [1] [2] [4]. The accurate mass determination by high-resolution mass spectrometry establishes the precise molecular weight as 596.1894 daltons [3].

The molecular composition reveals a carbon-to-oxygen ratio that is characteristic of heavily hydroxylated and glycosylated natural products, with twelve oxygen atoms distributed across both the aglycone core and the attached sugar moieties [1] [3]. This high degree of oxygenation contributes significantly to the compound's physicochemical properties and biological activity profile [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C31H32O12 | [1] [2] [3] |

| Molecular Weight | 596.58 Da | [1] [2] [4] |

| Accurate Mass | 596.1894 Da | [3] |

| Chemical Abstracts Service Number | 99260-68-1 | [1] [2] [5] |

Stereochemistry and Absolute Configuration

The stereochemical complexity of Saquayamycin B1 arises from multiple chiral centers distributed throughout both the angucycline aglycone and the attached disaccharide units [6] [3]. Nuclear magnetic resonance spectroscopy and comparison with related saquayamycin analogs have established the absolute configuration of the compound [6].

The aglycone portion exhibits the characteristic benzene-anthracene tetracyclic framework with specific stereochemical arrangements at positions 3, 4a, and 12b [3]. The configuration has been determined as (3R,4aR,12bS) through extensive two-dimensional nuclear magnetic resonance correlation experiments and comparison with structurally related angucyclines [3] [7].

The disaccharide moiety attached to the aglycone contains two distinct sugar units with defined stereochemical configurations [6] [3]. The stereochemistry of the sugar residues has been established through nuclear overhauser effect spectroscopy experiments and coupling constant analysis, revealing specific spatial relationships between protons on adjacent carbon atoms [6].

2D and 3D Structural Representations

The two-dimensional structural representation of Saquayamycin B1 reveals a tetracyclic benzo[a]anthracene core system with hydroxyl groups at positions 3, 4a, 8, and 12b [3] [7]. The compound features a complex disaccharide chain connected to the aglycone through glycosidic linkages [6] [3].

The three-dimensional conformational analysis indicates that the angucycline core adopts a relatively planar configuration, which is essential for its intercalative binding properties with deoxyribonucleic acid [8]. Molecular modeling studies have demonstrated that the sugar moieties extend away from the planar aromatic system, creating a distinctive spatial arrangement that influences both solubility and biological activity [9] [10].

The stereochemical notation using the International Union of Pure and Applied Chemistry system identifies the compound as (3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione [3] [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of Saquayamycin B1 through both one-dimensional and two-dimensional experiments [6] [11] [12]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of the tetracyclic core, with chemical shifts consistent with the heavily oxygenated benzo[a]anthracene system [6].

The carbon-13 nuclear magnetic resonance spectrum displays thirty-one distinct carbon signals, confirming the molecular formula and providing detailed information about the electronic environment of each carbon atom [12]. Characteristic signals include carbonyl carbons at approximately 180-200 parts per million, aromatic carbons in the 100-160 parts per million region, and aliphatic carbons from the sugar moieties at 60-100 parts per million [6] [12].

Two-dimensional correlation experiments including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation have been instrumental in establishing connectivity patterns and stereochemical relationships [6] [11]. These experiments have confirmed the attachment sites of the sugar moieties and the relative stereochemistry of the chiral centers [6].

Mass Spectrometry and Accurate Mass Determination

High-resolution mass spectrometry has been essential for accurate molecular weight determination and structural confirmation of Saquayamycin B1 [3] [11] [13]. Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]+ at mass-to-charge ratio 597.1988, confirming the molecular formula C31H33O12 for the protonated species [13].

Tandem mass spectrometry experiments have revealed characteristic fragmentation patterns that are diagnostic for angucycline antibiotics [11] [13]. The loss of sugar units produces fragment ions that correspond to the aglycone portion, while further fragmentation of the tetracyclic core provides structural information about the aromatic system [13].

The accurate mass determination with sub-parts-per-million accuracy has been crucial for distinguishing Saquayamycin B1 from closely related analogs within the saquayamycin family [3] [13]. Multiple mass features detected during liquid chromatography-mass spectrometry analysis often result from in-source fragmentation, requiring careful interpretation of the spectral data [13].

Ultraviolet-Visible and Infrared Spectroscopy

Ultraviolet-visible spectroscopy of Saquayamycin B1 exhibits characteristic absorption maxima that are diagnostic for angucycline antibiotics [14] [11]. The extended conjugated system of the tetracyclic core produces intense absorption bands in the visible region, typically resulting in the orange coloration observed for this compound [4] [14].

The ultraviolet-visible spectrum features multiple absorption bands corresponding to electronic transitions within the aromatic system [11]. These spectroscopic properties have been utilized for compound identification and purity assessment during isolation and purification procedures [14] [11].

Infrared spectroscopy provides information about functional groups present in the molecule, including hydroxyl groups, carbonyl functionalities, and glycosidic linkages [14]. The infrared spectrum exhibits characteristic absorption bands for carbonyl stretching vibrations around 1650-1700 wavenumbers and broad hydroxyl stretching around 3200-3600 wavenumbers [14].

Chemical Reactivity and Stability

Saquayamycin B1 demonstrates characteristic chemical reactivity patterns typical of angucycline antibiotics, with the tetracyclic quinone system serving as the primary reactive center [15] [16]. The compound exhibits susceptibility to nucleophilic attack at the quinone moiety, particularly under basic conditions [15].

The stability profile of Saquayamycin B1 has been evaluated under various storage conditions [5] [14]. The compound demonstrates optimal stability when stored at -20°C in the absence of light, with reported stability of at least one year under these conditions [5] [14]. Solutions prepared in organic solvents should be stored at -20°C in darkness to prevent degradation [5].

Thermal stability analysis indicates a melting point range of 180-182°C, suggesting reasonable thermal stability under normal handling conditions [4]. However, prolonged exposure to elevated temperatures may result in decomposition of the glycosidic linkages and modification of the aglycone structure [15].

The compound shows sensitivity to light exposure, particularly in solution form, requiring storage in amber containers or under reduced lighting conditions [5] [17]. Photodegradation studies following International Council for Harmonisation guidelines indicate that light exposure can result in structural modifications that may affect biological activity [17].

Solubility and Partition Coefficient

The solubility characteristics of Saquayamycin B1 reflect the amphiphilic nature of the molecule, with both hydrophilic sugar moieties and lipophilic aromatic core contributing to its partition behavior [5] [4] [14]. The compound demonstrates good solubility in polar organic solvents including dimethyl sulfoxide, methanol, and chloroform [5] [4] [14].

Aqueous solubility is limited due to the large hydrophobic aromatic system, though the presence of multiple hydroxyl groups and the disaccharide chain provides some water solubility [5]. Quantitative solubility data indicates solubility in dimethyl sulfoxide, methanol, and chloroform, while showing poor aqueous solubility characteristic of angucycline antibiotics [5] [14].

The partition coefficient between octanol and water has not been experimentally determined for Saquayamycin B1, though computational predictions suggest moderate lipophilicity based on structural analysis [18]. The presence of twelve oxygen atoms and multiple hydroxyl groups significantly influences the partition behavior compared to purely aromatic compounds [19].

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethyl Sulfoxide | Soluble | [5] [14] |

| Methanol | Soluble | [5] [4] [14] |

| Chloroform | Soluble | [5] [4] [14] |

| Water | Poor | [5] |

Comparison with Structurally Related Angucyclines

Saquayamycin B1 belongs to the angucycline family of antibiotics, which are characterized by the tetracyclic benzo[a]anthracene core structure and diverse glycosylation patterns [16] [20] [21]. Comparative analysis with other saquayamycin analogs reveals significant structural relationships and differences in biological activity profiles [11] [22].

The saquayamycin family includes multiple analogs designated as saquayamycins A through K, each differing in the nature, number, and attachment positions of sugar residues [6] [11]. Saquayamycin A represents the parent compound with a more complex hexasaccharide chain, while Saquayamycin B1 contains a simpler disaccharide arrangement [6] [11].

Structural comparison with other angucyclines such as urdamycin A and landomycin A reveals common features including the tetracyclic aglycone and glycosidic substitution patterns [16] [20] [23]. However, the specific stereochemistry and sugar compositions distinguish Saquayamycin B1 from these related compounds [20] [21].

The biological activity profiles of angucyclines generally correlate with their structural features, particularly the nature of the aglycone and the extent of glycosylation [22] [16]. Saquayamycin B1 has demonstrated superior cytotoxic activity compared to other family members, with reported activity against colorectal cancer cells in the submicromolar range [24] [25] [22].

| Compound | Core Structure | Sugar Units | Molecular Weight | Reference |

|---|---|---|---|---|

| Saquayamycin A | Tetracyclic | Hexasaccharide | 820.8 Da | [26] |

| Saquayamycin B1 | Tetracyclic | Disaccharide | 596.58 Da | [1] [3] |

| Urdamycin A | Tetracyclic | Trisaccharide | ~800 Da | [16] |

| Landomycin A | Tetracyclic | Hexasaccharide | ~1000 Da | [23] |

Taxonomic Distribution in Actinomycetes

The production of Saquayamycin B1 is predominantly observed within the phylum Actinomycetota, specifically within the class Actinomycetes and the order Kitasatosporales [1] [2]. This angucycline antibiotic demonstrates a remarkably narrow taxonomic distribution, being almost exclusively associated with members of the family Streptomycetaceae [1] [2]. The taxonomic specificity of Saquayamycin B1 production reflects the specialized biosynthetic machinery required for its complex molecular architecture and the evolutionary conservation of the associated gene clusters within this bacterial lineage [3] [4].

Streptomyces Species as Primary Producers

The genus Streptomyces represents the principal source of Saquayamycin B1, with multiple species demonstrating the capacity for its biosynthesis [5] [6] [7]. Streptomyces species KY40-1, originally isolated from the Kentucky Appalachian foothills, stands as the archetypal producer strain and has served as the primary source for initial structural characterization and biosynthetic pathway elucidation [5] [6]. This terrestrial isolate has been extensively studied and represents the benchmark for Saquayamycin B1 production, yielding the compound alongside other related angucyclines including saquayamycins A through K [5] [6].

Streptomyces dengpaensis XZHG99T has emerged as a particularly significant producer strain following optimization efforts [8] [9]. Through combined ultraviolet mutagenesis and ribosome engineering techniques, researchers have developed the HTT7 mutant strain that demonstrates exceptional production capabilities, achieving titers of 39.9 milligrams per liter in scaled-up fermentation conditions [8] [9]. This represents an 11.4-fold improvement over the wild-type strain and establishes this organism as one of the most productive sources of Saquayamycin B1 identified to date [8] [9].

Marine-derived Streptomyces strains have also demonstrated significant potential for Saquayamycin B1 production [10] [11] [12]. Streptomyces pratensis strain NA-ZhouS1, isolated from marine environments, produces Saquayamycin B1 alongside other bioactive angucyclines [13]. Similarly, the marine-associated strain designated as Streptomyces species OC1610.4 has been reported as a source of Saquayamycin B1 with documented cytotoxic activities [10] [11].

Ecological Role and Natural Occurrence

Saquayamycin B1 production by actinomycetes appears to serve multiple ecological functions within their natural environments [14] [16]. The compound's antimicrobial properties suggest a role in competitive interactions with other microorganisms in soil and marine ecosystems [7] [14]. The density-dependent production observed in certain strains indicates sophisticated regulatory mechanisms that may optimize resource allocation and competitive advantage under varying environmental conditions [17] [18].

The ecological distribution of Saquayamycin B1-producing strains demonstrates remarkable environmental adaptability [14] [16]. Terrestrial isolates have been recovered from diverse soil types, including forest soils with acidic conditions, desert soils with high salinity tolerance, and agricultural soils across various geographic regions [7] [16] [19]. Marine isolates have been identified in coastal sediments, polluted marine waters, and deep-sea environments, indicating broad ecological tolerance and adaptive capabilities [14] [12].

Environmental stress appears to play a significant role in triggering Saquayamycin B1 production [13]. Metal stress techniques using nickel and zinc supplementation have been shown to activate previously silent biosynthetic pathways, leading to enhanced production of angucycline compounds including Saquayamycin B1 [13]. This stress-response mechanism suggests that natural environmental fluctuations may regulate secondary metabolite production as an adaptive strategy [13].

Isolation and Extraction from Natural Sources

The isolation of Saquayamycin B1-producing strains requires specialized cultivation techniques that account for the fastidious growth requirements of many actinomycetes [20] [21]. Standard isolation protocols typically employ selective media such as starch casein agar supplemented with antifungal agents to suppress competing microorganisms [20] [21]. Heat treatment of soil samples at 56°C for 30 minutes is commonly used to eliminate vegetative bacteria while preserving actinomycete spores [20] [21].

Marine isolates require modified protocols that account for salt tolerance and specialized nutritional requirements [14] [22]. Artificial seawater media supplemented with organic nutrients have proven effective for isolating marine actinomycetes capable of Saquayamycin B1 production [14] [22]. The use of selective agents such as cycloheximide and nalidixic acid helps to reduce contamination from fungi and gram-negative bacteria respectively [22] [23].

Extraction protocols for Saquayamycin B1 typically involve organic solvent extraction of culture broths followed by chromatographic purification [24] [13] [25]. Ethyl acetate extraction has proven most effective, yielding high recovery rates and maintaining compound stability [24] [13]. The extracted material is subsequently subjected to silica gel column chromatography using methanol-water gradient elution systems [13] [25].

Preparative high-performance liquid chromatography represents the gold standard for final purification, employing reverse-phase C18 columns with methanol-water mobile phases [13] [25]. Flow rates of 10 milliliters per minute with ultraviolet detection at 210 nanometers allow for effective separation and collection of pure Saquayamycin B1 [13] [25]. Typical yields from optimized extraction procedures range from 8 to 40 milligrams per liter of culture broth, with purity levels exceeding 98% [24] [13] [25].

Optimization of Fermentation and Culture Conditions

Fermentation optimization for Saquayamycin B1 production requires careful attention to multiple environmental and nutritional parameters [8] [9] [17]. Temperature control represents a critical factor, with optimal production typically occurring at 28-30°C for most producer strains [8] [9] [16]. pH maintenance within the range of 7.0-8.0 has been shown to enhance production yields, likely reflecting the alkaliphilic tendencies of many actinomycetes [16] [26].

Aeration and agitation parameters significantly influence Saquayamycin B1 production [8] [9]. Rotation speeds of 160-180 revolutions per minute provide optimal oxygen transfer while maintaining appropriate shear conditions for mycelial growth [8] [9]. Extended fermentation periods of 7-10 days are typically required to achieve maximum metabolite accumulation, reflecting the secondary metabolite nature of Saquayamycin B1 production [8] [9] [13].

Medium composition optimization has yielded significant improvements in production titers [8] [9]. Single-factor experiments examining carbon sources, nitrogen sources, and mineral supplements have identified optimal formulations for specific producer strains [8] [9]. Magnesium supplementation has proven particularly effective for certain strains, alleviating density-dependent production limitations and enabling colony-wide antibiotic synthesis [17] [18].

Culture density control represents a unique optimization strategy for certain Saquayamycin B1 producers [17] [18]. Low-density inoculation using approximately 1,000 spores per milliliter has been shown to dramatically enhance production in strains WAC07094 and CCESR44 [17] [18]. This density-dependent regulation appears to be mediated through the PhoRP two-component regulatory system and represents a novel approach to production optimization [17] [18].

Yield Improvement Strategies in Microbial Production

Strain improvement through mutagenesis and selection has yielded the most dramatic improvements in Saquayamycin B1 production [8] [9]. Combined ultraviolet mutagenesis and ribosome engineering approaches have generated mutant strains with 11.4-fold increased production capabilities [8] [9]. The HTT7 mutant of Streptomyces dengpaensis XZHG99T represents the most successful example of this approach, achieving production levels of 39.9 milligrams per liter [8] [9].

Genetic engineering approaches targeting regulatory systems have shown promise for production enhancement [17] [18]. Knockdown of the nucleoid-associated protein Lsr2 has been shown to activate silent biosynthetic gene clusters and enhance Saquayamycin B1 production [17] [18]. Similarly, manipulation of the PhoRP regulatory system can overcome density-dependent production limitations [17] [18].

Process optimization through statistical experimental design has enabled systematic improvement of fermentation conditions [8] [9]. Response surface methodology and factorial experimental designs have identified optimal combinations of environmental and nutritional parameters [8] [9]. These approaches have achieved 6-fold improvements in production through medium optimization alone [8] [9].

Stress-based activation strategies represent an emerging approach for production enhancement [13]. Metal stress techniques using nickel and zinc supplementation can activate previously silent biosynthetic pathways [13]. Similarly, pH stress, osmotic stress, and temperature stress have been shown to trigger secondary metabolite production in various actinomycete strains [13].